1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid
Description
1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid (CAS 1008006-09-4) is a heterocyclic compound featuring a pyrrolidine-2-carboxylic acid core substituted with a 4-(morpholine-4-sulfonyl)-2-nitrophenyl group. Key properties include:
- Molecular formula: C₁₅H₁₉N₃O₇S
- Molecular weight: 385.4 g/mol
- IUPAC name: 1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid
The compound is available as a powder, stored at room temperature, and packaged under inert conditions for stability .
Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7S/c19-15(20)13-2-1-5-17(13)12-4-3-11(10-14(12)18(21)22)26(23,24)16-6-8-25-9-7-16/h3-4,10,13H,1-2,5-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXKCNCMNNMBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of sulfonyl-substituted products .
Scientific Research Applications
Anticancer Research
This compound has been explored for its potential as an anticancer agent. Studies indicate that the morpholine sulfonamide moiety can exhibit significant inhibitory effects on tumor cell proliferation. In vitro assays have demonstrated efficacy against various cancer cell lines, which may be attributed to the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival and proliferation .
Targeted Drug Delivery
The unique structure of this compound allows it to be conjugated with other therapeutic agents for targeted drug delivery systems. By attaching to nanoparticles or liposomes, it can enhance the specificity of drug delivery to cancerous tissues while minimizing systemic toxicity .
Enzyme Inhibition
Research has shown that 1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid can act as an inhibitor for certain enzymes involved in metabolic pathways. Its sulfonamide group is particularly effective in mimicking substrate analogs, thereby blocking enzyme activity and altering metabolic processes .
Protein Interaction Studies
The compound's ability to bind selectively to proteins makes it a valuable tool in proteomics research. It can be utilized in affinity chromatography techniques to isolate specific proteins from complex mixtures, aiding in the study of protein functions and interactions .
Polymer Synthesis
In material science, this compound serves as a building block for synthesizing novel polymers with tailored properties. Its carboxylic acid functionality allows it to participate in condensation reactions, leading to the formation of high-performance materials with applications in coatings and adhesives .
Nanomaterials Development
The incorporation of this compound into nanomaterials has been investigated for enhancing the mechanical and thermal properties of composites. Its unique chemical structure contributes to improved interfacial adhesion between the polymer matrix and filler materials, resulting in superior performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine sulfonyl group can enhance the compound’s solubility and facilitate its interaction with target proteins and enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyrrolidine-2-carboxylic acid derivatives. Key analogues include:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid | 1008006-09-4 | C₁₅H₁₉N₃O₇S | 385.4 | Morpholine sulfonyl, nitro group |
| (2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid | 1214629-60-3 | C₁₅H₁₉N₃O₇S | 385.39 | Stereospecific (2S) configuration; same substituents as parent compound |
| (R)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid | 1234318-59-2 | C₁₁H₁₂ClNO₂ | 225.67 | 4-Chlorophenyl group (electron-withdrawing halogen) |
| 4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid | 2370-39-0 | C₆H₁₁NO₃ | 157.16 | Hydroxymethyl group at pyrrolidine C4 position |
| Compound 2 (Sergeev et al., 2018) | Not provided | C₂₆H₂₂ClNO₄ | 463.91 | Biphenyl carbonyl, chlorophenyl, methoxy groups |
Key Observations :
Physicochemical Properties
Key Observations :
Stereochemical Considerations
- The (2S) enantiomer (CAS 1214629-60-3) and the racemic target compound (CAS 1008006-09-4) may exhibit divergent biological activities, as seen in other chiral drugs (e.g., D-proline vs. L-proline derivatives) .
- The hydroxymethyl analogue (2370-39-0) has stereochemical complexity at both C2 and C4, which could influence solubility and protein binding .
Limitations :
- Stereochemical comparisons are speculative due to incomplete enantiomeric data.
Biological Activity
1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid is a complex organic compound with potential biological applications. Its structure includes a pyrrolidine ring and a morpholine sulfonyl group, which are significant in medicinal chemistry for their ability to interact with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H19N3O7S
- Molecular Weight : 385.4 g/mol
- IUPAC Name : 1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid
- PubChem CID : 3800423
Biological Activity Overview
The biological activity of this compound has been investigated primarily concerning its antibacterial properties and potential as a therapeutic agent in various diseases.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against several bacterial strains. The compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Escherichia coli | 12.5 μg/mL |
These MIC values suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with the behavior of many compounds containing pyrrole and morpholine moieties .
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the nitro group is particularly important, as compounds containing nitrophenyl groups often act as inhibitors of various enzymes involved in bacterial metabolism.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the morpholine or pyrrolidine moieties can lead to enhanced potency and selectivity against specific bacterial targets. For instance, substituents on the phenyl ring can alter lipophilicity and improve cellular uptake .
Case Studies
- In Vitro Studies : A study conducted on various pyrrole derivatives, including this compound, demonstrated that modifications significantly impacted their antibacterial efficacy. The derivatives were tested against multiple strains, revealing a correlation between structural features and MIC values .
- Therapeutic Applications : The potential use of this compound as a therapeutic agent extends beyond antibacterial applications. Its structural similarity to known DPP-4 inhibitors suggests possible roles in diabetes management by modulating glucose metabolism through incretin pathways .
Q & A
Q. What are the standard synthetic protocols for preparing sulfonamide derivatives like 1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid?
Methodological Answer: The synthesis involves sulfonylation of a pyrrolidine-carboxylic acid scaffold. For analogous compounds (e.g., 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid), 4-hydroxyproline reacts with a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) in aqueous sodium carbonate at −5°C, followed by stirring at room temperature. Acidification precipitates the product, which is filtered and dried . For the target compound, morpholine-4-sulfonyl chloride would replace 4-nitrobenzenesulfonyl chloride. Key steps include:
- Temperature control : Maintaining low temperatures during sulfonyl chloride addition to minimize side reactions.
- pH adjustment : Acidification to pH 2 ensures protonation of the carboxylic acid group, aiding precipitation.
- Characterization : Confirmation via NMR (absence of pyrrolidine NH signal) and FTIR (S–N stretch at ~857 cm⁻¹) .
Q. How is the sulfonamide group in such compounds experimentally confirmed?
Methodological Answer: Three complementary techniques are used:
X-ray crystallography : The S–N bond length (1.628 Å in analogous compounds) confirms covalent sulfonamide formation .
¹H NMR : Absence of the pyrrolidine NH peak (typically downfield at δ > 5 ppm) indicates sulfonamide substitution.
FTIR : A strong S–N stretching vibration at 857–860 cm⁻¹ is diagnostic .
Advanced Research Questions
Q. How can computational methods resolve contradictions between spectroscopic data and predicted molecular properties?
Methodological Answer: Discrepancies (e.g., NMR chemical shifts or vibrational frequencies) may arise from solvent effects or conformational flexibility. Strategies include:
- Higher-level DFT calculations : Using B3LYP/6-311G++(d,p) with implicit solvent models (e.g., PCM) to simulate spectra .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence experimental data .
- Cross-validation : Compare experimental X-ray bond lengths/angles with computed geometries to identify systematic errors .
Q. What in silico strategies predict the bioactivity of this compound against therapeutic targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and ADMET profiling are critical:
- Target selection : Prioritize enzymes like dihydropteroate synthase (DHPS) or SARS-CoV-2 spike protein based on structural homology .
- Docking parameters : Use flexible ligand docking with MM-PBSA binding energy calculations.
- ADMET : Predict bioavailability using parameters like LogP (<5), topological polar surface area (<140 Ų), and absence of Pan-Assay Interference Compounds (PAINS) alerts .
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer: Apply Design of Experiments (DoE) and computational reaction path searches:
- DoE : Vary temperature, stoichiometry, and solvent (e.g., DMF vs. water) to identify optimal conditions.
- Quantum chemical calculations : Use methods like DFT to map energy barriers for key steps (e.g., sulfonylation).
- In situ monitoring : Employ techniques like HPLC or Raman spectroscopy to track intermediate formation and minimize byproducts .
Q. What advanced crystallographic techniques validate the supramolecular architecture of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Determine space group (e.g., orthorhombic P2₁2₁2₁) and unit cell parameters.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π) contributing to crystal packing .
- Interaction energy calculations : Use CrystalExplorer to decompose lattice energies into electrostatic, dispersion, and repulsion components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
